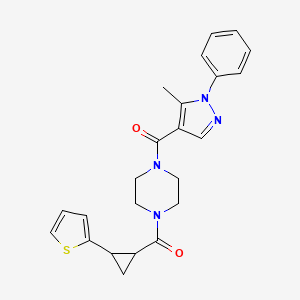

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a common moiety in many biologically active molecules and pharmaceuticals . The pyrazole ring is often found in drugs such as Celebrex, Viagra, and Rimonabant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting product was then subjected to basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction . The compound crystallized in the space group P2 1 / n of the monoclinic system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the experimental FT-IR and 1H and 13C NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compounds 2, 3, 4, and 5 : These 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular potential:

- Compound 13 : A molecular simulation study justified its potent in vitro antipromastigote activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). It showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy .

Antimicrobial Activity

Certain indole derivatives exhibit antimicrobial effects:

- Compound 3b, 3f, and 3g : These compounds demonstrated >60% inhibition of mycelial growth against fungi, indicating comparable activity .

Other Biological Activities

Indole derivatives also possess:

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities. For example, some hydrazine-coupled pyrazoles were found to have potent antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name |

[4-(5-methyl-1-phenylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-20(15-24-27(16)17-6-3-2-4-7-17)23(29)26-11-9-25(10-12-26)22(28)19-14-18(19)21-8-5-13-30-21/h2-8,13,15,18-19H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTTYFULWOGXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2775119.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)

![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)

![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)